molecular formula C10H22S2 B090501 Dipentyl disulphide CAS No. 112-51-6

Dipentyl disulphide

Cat. No. B090501
CAS RN: 112-51-6
M. Wt: 206.4 g/mol
InChI Key: YSQZSPCQDXHJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of disulphides can be inferred from the oxidative polymerization of diphenyl disulphide using superacid AlCl3-FeCl3 as described in the preparation of poly-(1,4-phenylene sulphide) . Although the specific synthesis of dipentyl disulphide is not mentioned, similar oxidative conditions could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of disulphides can be complex, as indicated by the crystal and molecular structure analysis of 1,2-diphenyl-1,2-diphospholane-1,2-disulphide . The structure of this compound would similarly involve a sulfur-sulfur bond, but with pentyl groups attached to each sulfur atom. The molecular structure of di-t-butylsulphide, another disulphide, has been investigated by gas electron diffraction, which provides bond lengths and angles that could be comparable to those in this compound .

Chemical Reactions Analysis

The reactivity of disulphides can be seen in the thermal decomposition of diphenyl disulphide, which produces various sulfur-containing products . The reaction of diphenyl disulphide with 1,8-dehydronaphthalene also demonstrates the potential for disulphides to participate in complex chemical reactions, leading to the formation of various sulphide products . These studies suggest that this compound could also undergo similar decomposition and reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The polarographic behavior of diphenyl disulphide in aprotic solvents has been studied, revealing a two-electron mechanism for its reduction to thiophenolate . This provides a glimpse into the electrochemical properties that this compound might exhibit. The physical properties of disulphides can also be deduced from the molecular structure of di-t-butylsulphide, which shows steric hindrance between bulky groups affecting bond lengths and angles .

Scientific Research Applications

  • Gel Filtration Technique Studies : The interactions of disulphides, such as disulfiram and diethyldithiocarbamate, with serum proteins were studied using gel filtration techniques. This research is significant for understanding the behavior of similar disulphides in biological systems (Stroemme, 1965).

  • Li–S Redox Flow Battery : In a study on Li–S redox flow batteries, disulphides like dipyridyl disulphide and diphenyl diselenide were used as adjuvants to enable self-healing and alter redox reaction pathways, enhancing the redox kinetics of sulfur (Chen, Guo, Wang, & Fu, 2021).

  • Electrodeposited Copper Coatings : Research on the effect of aromatic disulphides, including diphenyl disulphide, on the physico-mechanical properties of electrodeposited copper coatings, has shown improvements in ductility, tensile strength, microhardness, brightness, and levelling (Stoychev et al., 1992).

  • Haemolytic Activity : The in vivo haemolytic activity of various aromatic disulphides, including diphenyl disulphide, was studied, revealing their potential for erythrocyte destruction in rats (Munday & Manns, 1985).

  • Amination of Ethylenic Linkage : Disulphides like diphenyl disulphide have been used in creating reagents for electrophilic reactions with olefins, providing a novel procedure for the amination of the ethylenic linkage (Barton, Britten-Kelly, & Ferreira, 1978).

  • Polarographic Studies : The polarographic behavior of diphenyl disulphide in solvents like DMF and DMSO was studied, contributing to the understanding of its reduction mechanism (Persson & Nygård, 1974).

  • Molecular Polarizability : Research on the molecular polarizability of organic disulphides, including diphenyl disulphide, has provided insights into their conformation and electron polarizabilities (Aroney & Fevre, 1968).

  • Electrodeposition Studies : Studies on the effect of various disulphides, including diphenyl and dinaphthyl disulphides, on copper electrodeposition have been conducted, highlighting their influence on overpotential and electric double layer capacity (Stoychev et al., 1992).

  • Antifungal Properties : Dipropyl disulphide, among other polysulphides, was isolated from the roots of Petiveria alliacea and exhibited antifungal properties (Benevides et al., 2001).

  • Synthesis of Pyrroles and Pyrrolin-2-ones : The reduction of oximes and nitro compounds to imines using tributylphosphine–diphenyl disulphide has been explored for novel synthesis methods of pyrroles and pyrrolin-2-ones (Barton, Motherwell, Simon, & Zard, 1986).

  • Thermal Decomposition Studies : Flash thermolysis of diphenyl disulphides has been investigated to understand their decomposition products and potential applications (Płaza et al., 2000).

  • Environmental Remediation : Molybdenum disulphide (MoS2), a sulphur-rich compound, has been studied for its potential in environmental cleanup, particularly for mercury removal in aquatic systems (Ai, Ruan, Shen, & Lu, 2016).

Mechanism of Action

Dipentyl disulphide, also known as di-n-Amyl disulfide, is a chemical compound with the formula C10H22S2

Target of Action

Disulphide compounds are known to interact with proteins that contain cysteine residues . The disulphide bond can form a reversible bond with another cysteine, triggering switches in protein structure and activity .

Mode of Action

Disulphide compounds generally undergo redox reactions, interconverting between dithiol and disulphide groups . The free dithiol form is in the reduced state, and the disulphide form is in the oxidized state .

Biochemical Pathways

Disulphide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . They are involved in oxidative protein folding, a process that involves a chemical reaction resulting in the formation of disulphide bonds and a physical conformational folding reaction that promotes the formation of the native structure .

Pharmacokinetics

A study on a similar disulphide crosslinked micelle platform showed that it had excellent stability, high loading capacity, and a reduction-responsive release profile . The micelles prolonged the circulation of the incorporated drug in the bloodstream and increased its accumulation in the tumor tissue .

Result of Action

The formation of disulphide bonds can significantly influence the structure and function of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of disulphide bonds can be affected by the redox environment . Additionally, factors such as pH, temperature, and the presence of other reactive species can influence the formation and breakage of disulphide bonds .

properties

IUPAC Name

1-(pentyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSPCQDXHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873947
Record name Pentyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
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CAS RN

112-51-6, 68513-62-2
Record name Dipentyl disulfide
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Record name Dipentyl disulphide
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Record name Pentyl disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the photodecomposition of S-pentyl thiobenzoate differ from that of alkyl benzoates, and what does this difference indicate about the reaction mechanisms?

A1: The photodecomposition of S-pentyl thiobenzoate primarily proceeds via a Norrish type I process, yielding benzaldehyde (27%) and dipentyl disulphide (23%) as major products []. This contrasts with alkyl benzoates (C3-C5), which predominantly undergo a Norrish type II process, leading to benzoic acid as the main product (ca. 40%) []. The formation of this compound suggests a cleavage of the sulfur-carbon bond in S-pentyl thiobenzoate upon irradiation, followed by recombination of the resulting pentyl radicals. This pathway is distinct from the typical γ-hydrogen abstraction observed in Norrish type II reactions of alkyl benzoates.

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